molecular formula C12H14N2O2 B598530 1-T-Butyl-benzoimidazole-6-carboxylic acid CAS No. 1199773-33-5

1-T-Butyl-benzoimidazole-6-carboxylic acid

Cat. No.: B598530
CAS No.: 1199773-33-5
M. Wt: 218.256
InChI Key: AGJWGCANKYVLTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-T-Butyl-benzoimidazole-6-carboxylic acid can be synthesized through several methods. One efficient approach involves the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . This method provides a mild, acid-free, and efficient synthesis route, yielding the desired benzimidazole derivatives in high yields (80-99%).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of commercially available carboxylic acids and benzimidazole derivatives. The process typically includes condensation and dehydration reactions under controlled conditions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-T-Butyl-benzoimidazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the benzimidazole ring or the carboxylic acid group.

    Substitution: The tert-butyl group or the carboxylic acid group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced benzimidazole compounds .

Scientific Research Applications

1-T-Butyl-benzoimidazole-6-carboxylic acid is extensively used in scientific research due to its unique structure and properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-T-Butyl-benzoimidazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways . The carboxylic acid group also plays a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-T-Butyl-benzoimidazole-6-carboxylic acid can be compared with other benzimidazole derivatives to highlight its uniqueness. Similar compounds include:

    1-Methyl-benzimidazole-6-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    1-Ethyl-benzimidazole-6-carboxylic acid: Contains an ethyl group instead of a tert-butyl group, leading to variations in steric effects and binding interactions.

    1-Phenyl-benzimidazole-6-carboxylic acid:

Properties

IUPAC Name

3-tert-butylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)14-7-13-9-5-4-8(11(15)16)6-10(9)14/h4-7H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJWGCANKYVLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682043
Record name 1-tert-Butyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-33-5
Record name 1-(1,1-Dimethylethyl)-1H-benzimidazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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